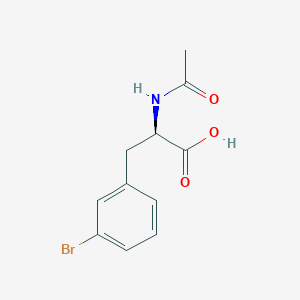
Ac-D-Phe(3-Br)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Phe(3-Br)-OH, also known as N-acetyl-D-3-bromophenylalanine, is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the third position of the phenyl ring and an acetyl group attached to the amino group of the phenylalanine molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Phe(3-Br)-OH typically involves the bromination of D-phenylalanine followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 3-bromo-D-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Phe(3-Br)-OH undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding D-phenylalanine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions, amines, or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Bromine-containing derivatives.
Reduction: D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Ac-D-Phe(3-Br)-OH is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: As a potential therapeutic agent or as a precursor for the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ac-D-Phe(3-Br)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-phenylalanine: Lacks the bromine atom, resulting in different chemical and biological properties.
3-bromo-L-phenylalanine: The L-isomer of the compound, which may have different biological activity due to stereochemistry.
N-acetyl-L-3-bromophenylalanine: The L-isomer with both the acetyl and bromine modifications.
Uniqueness
Ac-D-Phe(3-Br)-OH is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. The D-isomer also distinguishes it from its L-counterparts, potentially leading to different interactions with biological targets.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
XYDHDHRFZNMOGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















